molecular formula C20H19N3O5 B340372 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{3-nitrophenyl}-4-methylpentanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{3-nitrophenyl}-4-methylpentanamide

Cat. No.: B340372
M. Wt: 381.4 g/mol
InChI Key: CQJZLRLAQGNNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{3-nitrophenyl}-4-methylpentanamide is a complex organic compound with a unique structure that includes an isoindole ring, a nitrophenyl group, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{3-nitrophenyl}-4-methylpentanamide typically involves multiple steps, starting with the preparation of the isoindole ring. This can be achieved through the cyclization of phthalic anhydride with an amine. The nitrophenyl group is introduced via nitration reactions, and the pentanamide chain is added through amide bond formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{3-nitrophenyl}-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{3-nitrophenyl}-4-methylpentanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{3-nitrophenyl}-4-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)-4-(methylsulfanyl)butanamide
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

Uniqueness

Compared to similar compounds, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{3-nitrophenyl}-4-methylpentanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-(3-nitrophenyl)pentanamide

InChI

InChI=1S/C20H19N3O5/c1-12(2)10-17(18(24)21-13-6-5-7-14(11-13)23(27)28)22-19(25)15-8-3-4-9-16(15)20(22)26/h3-9,11-12,17H,10H2,1-2H3,(H,21,24)

InChI Key

CQJZLRLAQGNNDS-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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